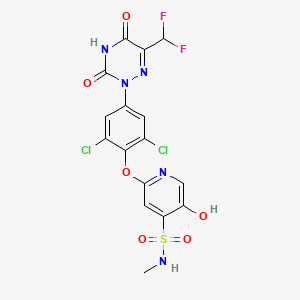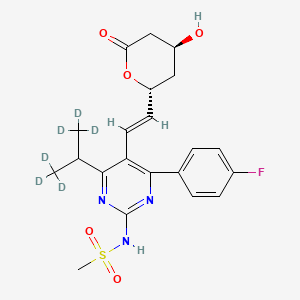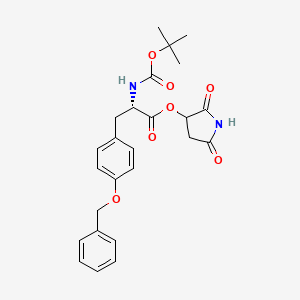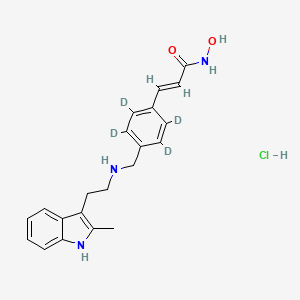![molecular formula C54H66N4O10 B12412054 Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12412054.png)
Benzyl 4-([1,1'-biphenyl]-2-yl)-1-(6-((2-(butylamino)-1-(4-(2-methoxy-2-oxoethoxy)-3-(methoxycarbonyl)phenyl)-2-oxoethyl)(hexyl)amino)-6-oxohexyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAL3-101 is a synthetic compound known for its role as an inhibitor of heat shock protein 70 (HSP70). Heat shock proteins are a family of proteins that are produced by cells in response to stressful conditions. MAL3-101 has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to modulate the activity of HSP70 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for MAL3-101 are not well-documented in the literature. given its synthetic nature, it is likely produced through a series of chemical reactions involving the assembly of its dihydropyrimidine core and subsequent modifications to achieve the desired biological activity.
Chemical Reactions Analysis
Types of Reactions
MAL3-101 primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. Its main activity is the inhibition of the ATPase activity of HSP70 by blocking the interaction with Hsp40 co-chaperones .
Common Reagents and Conditions
The common reagents used in the synthesis of MAL3-101 include various organic solvents and catalysts that facilitate the formation of the dihydropyrimidine core. Specific conditions such as temperature and pH are optimized to ensure the stability and activity of the compound.
Major Products Formed
The major product formed from the synthesis of MAL3-101 is the active dihydropyrimidine analog itself, which is then used in various biological assays to study its inhibitory effects on HSP70.
Scientific Research Applications
Cancer Research: MAL3-101 has shown efficacy in inhibiting the proliferation of cancer cells, particularly in Merkel cell carcinoma and multiple myeloma It induces apoptosis in cancer cells by modulating the unfolded protein response and endoplasmic reticulum-associated degradation pathways.
Neurodegenerative Diseases: Due to its role in protein folding and degradation, MAL3-101 is being investigated for its potential to treat neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Mechanism of Action
MAL3-101 exerts its effects by binding to an allosteric site in the ATP-binding domain of HSP70. This binding inhibits the ATPase activity of HSP70, which is essential for its chaperone function . By blocking the interaction between HSP70 and Hsp40 co-chaperones, MAL3-101 disrupts the protein folding process, leading to the accumulation of misfolded proteins and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
VER-155008: An ATP-competitive inhibitor of HSP70 that binds to the ATP-binding domain.
MKT-077: A rhodacyanine dye that selectively targets the mitochondria of cancer cells and inhibits HSP70.
15-Deoxyspergualin: A compound that modulates the immune response and has been shown to inhibit HSP70.
Uniqueness of MAL3-101
MAL3-101 is unique in its allosteric inhibition of HSP70, which differentiates it from ATP-competitive inhibitors like VER-155008 . This allosteric inhibition allows MAL3-101 to modulate HSP70 activity without competing with ATP, potentially reducing the likelihood of resistance development in cancer cells.
Properties
Molecular Formula |
C54H66N4O10 |
|---|---|
Molecular Weight |
931.1 g/mol |
IUPAC Name |
benzyl 3-[6-[[2-(butylamino)-1-[3-methoxycarbonyl-4-(2-methoxy-2-oxoethoxy)phenyl]-2-oxoethyl]-hexylamino]-6-oxohexyl]-4-methyl-2-oxo-6-(2-phenylphenyl)-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C54H66N4O10/c1-6-8-10-21-34-58(50(51(61)55-32-9-7-2)41-30-31-45(67-37-47(60)65-4)44(35-41)52(62)66-5)46(59)29-18-13-22-33-57-38(3)48(53(63)68-36-39-23-14-11-15-24-39)49(56-54(57)64)43-28-20-19-27-42(43)40-25-16-12-17-26-40/h11-12,14-17,19-20,23-28,30-31,35,49-50H,6-10,13,18,21-22,29,32-34,36-37H2,1-5H3,(H,55,61)(H,56,64) |
InChI Key |
NSXAKOFJIUXNBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C(C1=CC(=C(C=C1)OCC(=O)OC)C(=O)OC)C(=O)NCCCC)C(=O)CCCCCN2C(=C(C(NC2=O)C3=CC=CC=C3C4=CC=CC=C4)C(=O)OCC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




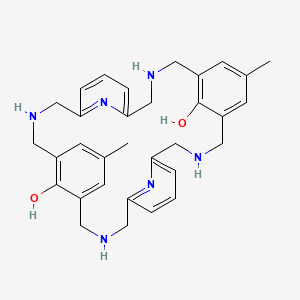
![Bis[7,8,8,8-tetradeuterio-7-(trideuteriomethyl)octyl] cyclohexane-1,2-dicarboxylate](/img/structure/B12411986.png)


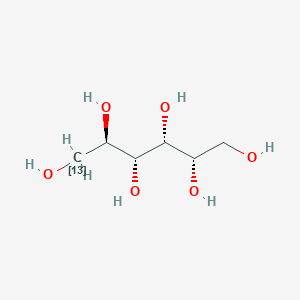
![[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13S)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B12412009.png)
